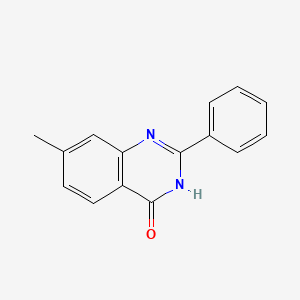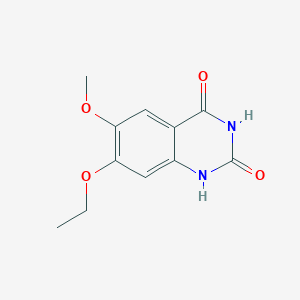
tert-Butyl 1-methylisoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-methylisoindoline-2-carboxylate: is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom in its structure. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 1-methylisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl esters. One common method includes the following steps:
Starting Material: Isoindoline derivative.
Reaction with tert-Butyl Ester: The isoindoline derivative is reacted with tert-butyl ester under controlled conditions.
Catalysts and Solvents: Catalysts such as acids or bases may be used to facilitate the reaction, and solvents like dichloromethane or ethanol are often employed.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
tert-Butyl 1-methylisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
tert-Butyl 1-methylisoindoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-methylisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline core allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
tert-Butyl 1-methylisoindoline-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-2-(1H-indol-3-yl)ethenyl]benzoate: Another tert-butyl ester derivative with applications in organic synthesis.
tert-Butyl 1H-indole-2-carboxylate: A related compound with a similar structure but different functional groups, leading to distinct chemical properties and applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl 1-methyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-10-12-8-6-5-7-11(12)9-15(10)13(16)17-14(2,3)4/h5-8,10H,9H2,1-4H3 |
InChI Key |
CHBKQWXZJZSKQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


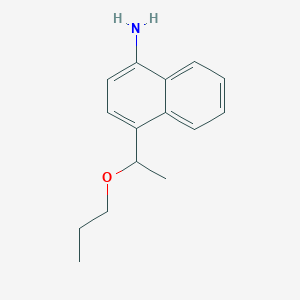




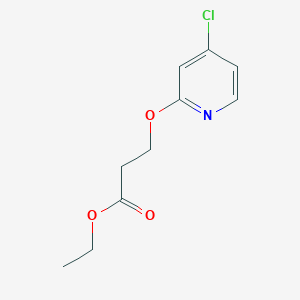
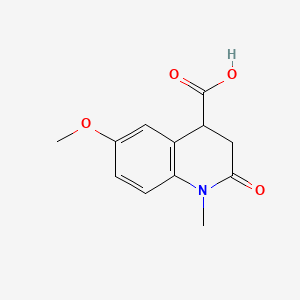


![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)

![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)
